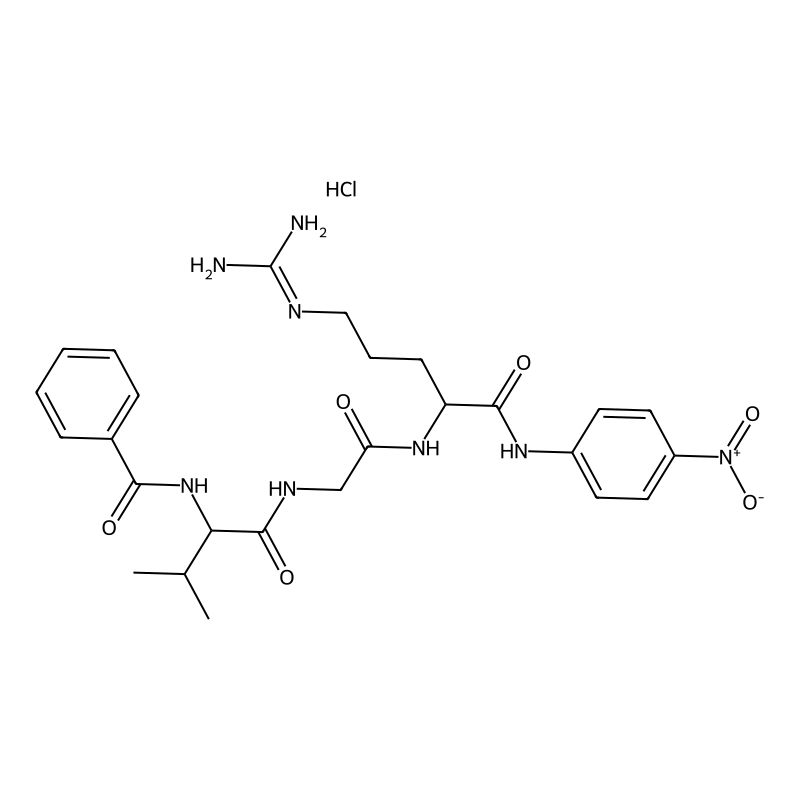

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride

Content Navigation

Avoid false negatives from generic substrates. This chromogenic peptide offers ~40-fold higher sensitivity for urokinase, plasmin, and trypsin-like proteases. Distinguishes plasmin-like activity from subtilisin background; cleaner vs Phe-Val-Arg for Lactobacillus PepO. Lot-to-lot reproducibility.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a highly specific synthetic chromogenic peptide substrate designed for the precise quantification of serine proteases, including urokinase, plasmin, and specialized trypsin-like endopeptidases. Upon enzymatic cleavage, the compound releases p-nitroaniline (pNA), which is measured spectrophotometrically at 405–410 nm to determine reaction kinetics. In industrial and laboratory procurement, this extended tripeptide substrate is prioritized over generic monopeptide alternatives because its specific Val-Gly-Arg sequence accurately mimics the natural cleavage sites of complex proteases. This structural fidelity ensures robust assay reproducibility, high signal-to-noise ratios, and reliable lot-to-lot standardization in applications ranging from therapeutic enzyme manufacturing to dairy fermentation monitoring [1].

Research Fit

Procurement teams often evaluate generic trypsin substrates, such as BApNA (Nα-benzoyl-L-Arg p-nitroanilide), as cost-saving alternatives for protease assays. However, generic substitution frequently fails because highly specialized enzymes—such as fungal trypsins, bacterial fibrinolytic enzymes, and Lactobacillus endopeptidases—require extended peptide recognition sequences for efficient binding and catalysis. Substituting N-Benzoyl-Val-Gly-Arg p-nitroanilide with a generic monopeptide like BApNA can result in a near-total loss of detectable hydrolytic activity, leading to false negatives during enzyme purification or severe underestimation of specific activity in quality control workflows. Consequently, buyers must procure the exact Val-Gly-Arg sequence to maintain assay sensitivity and prevent the costly over-consumption of target enzymes required to force a signal from an inferior substrate [1].

Substitution Risk

Superior Assay Sensitivity for Trypsin-Like Proteinases vs. Generic Monopeptide Substrates

When quantifying specialized trypsin-like proteinases (e.g., from Fusarium culmorum), the structural complexity of the substrate dictates the required enzyme load. Assays utilizing N-benzoyl-Val-Gly-Arg-pNA achieved robust detection at an enzyme concentration of just 0.16 μg/mL. In stark contrast, the generic baseline substrate BApNA (Nα-benzoyl-L-Arg p-nitroanilide) was poorly hydrolyzed, requiring an enzyme concentration of 6.5 μg/mL to yield measurable activity [1]. This ~40-fold difference in required enzyme concentration highlights the critical role of the Val-Gly-Arg sequence in facilitating efficient catalysis.

| Evidence Dimension | Required enzyme concentration for detectable hydrolysis |

| Target Compound Data | 0.16 μg/mL enzyme concentration |

| Comparator Or Baseline | 6.5 μg/mL enzyme concentration (BApNA) |

| Quantified Difference | ~40-fold higher sensitivity (lower enzyme requirement) for the target compound |

| Conditions | Fungal trypsin-like proteinase assay, 5.0 mM substrate in 175 mM Tris-HCl, pH 9.0 |

Procuring this specific tripeptide substrate prevents false negatives and drastically reduces the consumption of expensive or low-yield enzymes during routine screening.

High-Fidelity Quantification and Selectivity for Endopeptidase O (PepO)

In industrial microbiology, accurately tracking specific proteolytic activity requires substrates with minimal off-target cleavage. In a study of Lactobacillus helveticus CNRZ32, knocking out the PepO gene resulted in a >94% reduction in hydrolytic activity against N-benzoyl-Val-Gly-Arg-pNA. When the closely related comparator substrate N-benzoyl-Phe-Val-Arg-pNA was used, the signal reduction was only 79% [1]. This demonstrates that N-benzoyl-Val-Gly-Arg-pNA possesses >15% greater signal dependence on the target enzyme, providing a significantly cleaner readout of true PepO activity.

| Evidence Dimension | Signal reduction in enzyme knockout models (Specificity validation) |

| Target Compound Data | >94% reduction in hydrolytic activity in PepO mutant |

| Comparator Or Baseline | 79% reduction in activity (N-benzoyl-Phe-Val-Arg-pNA) |

| Quantified Difference | >15% greater signal dependence on the specific target enzyme |

| Conditions | L. helveticus CNRZ32 wild-type vs. PepO mutant, cell extracts normalized to 30 μg protein/mL, pH 8.0 |

For dairy fermentation and microbiology QC, this substrate provides a highly selective, background-free readout of specific endopeptidase activity compared to closely related analogs.

Multiplexed Profiling of Fibrinolytic Enzyme Amidolytic Activity

Therapeutic enzyme mixtures, such as those derived from Bacillus species, exhibit multiple distinct proteolytic activities that must be standardized. N-benzoyl-Val-Gly-Arg-pNA is utilized to specifically quantify plasmin- and urokinase-like amidolytic activity, yielding a defined cleavage rate of 7.1 U/mL in standardized extracts. This is measured alongside N-succinyl-Ala-Ala-Pro-Phe-pNA, which captures the subtilisin-like activity (16.8 U/mL) [1]. By using N-benzoyl-Val-Gly-Arg-pNA as the specific probe for the plasmin-like domain, manufacturers can quantitatively deconvolute the enzyme's complex activity profile.

| Evidence Dimension | Substrate cleavage rate for domain-specific profiling |

| Target Compound Data | 7.1 U/mL cleavage activity (plasmin/urokinase-like domain) |

| Comparator Or Baseline | 16.8 U/mL cleavage activity (subtilisin-like domain via SAAPFpNA) |

| Quantified Difference | Enables the precise separation and quantification of the 7.1 U/mL plasmin-like activity from the broader subtilisin-like background |

| Conditions | Fibrinolytic peptidase profiling from Bacillus species |

This differentiation is essential for the quality control of therapeutic fibrinolytic enzymes, allowing manufacturers to verify lot-to-lot consistency of specific proteolytic domains.

Quality Control of Fibrinolytic Enzyme Therapeutics

Due to its ability to selectively quantify plasmin- and urokinase-like amidolytic activities, this substrate is ideal for standardizing fermentation batches of nattokinase and other therapeutic proteases. It allows manufacturers to verify the specific activity profile (e.g., differentiating the 7.1 U/mL plasmin-like activity from general subtilisin-like background) of complex enzyme mixtures before final formulation [1].

Dairy Fermentation and Endopeptidase Monitoring

The >94% signal dependence on PepO activity makes this compound the preferred procurement choice for monitoring endopeptidase levels in Lactobacillus cultures. It provides a cleaner background than Phe-Val-Arg analogs, enabling precise tracking of proteolytic activity critical for flavor development and texture in cheese and fermented dairy products [2].

High-Sensitivity Screening for Non-Mammalian Trypsins

For researchers isolating novel trypsin-like proteinases from fungal (e.g., Fusarium) or bacterial sources, generic substrates like BApNA often fail to yield detectable hydrolysis. The ~40-fold higher sensitivity of N-benzoyl-Val-Gly-Arg-pNA ensures that low-abundance or highly specific proteases are accurately detected during the early stages of purification and characterization [3].

Application Fit Matrix

References

- [1] Nidialkova, N. A., et al. "Fibrinolytic enzymes of bacteria of the genus Bacillus." JNAS (Journals of National Academy of Sciences of Ukraine), 2013.

- [2] Chen, Y. S., et al. "Genetic Characterization and Physiological Role of Endopeptidase O from Lactobacillus helveticus CNRZ32." Journal of Bacteriology, 179(8), 1997.

- [3] Pekkarinen, A., et al. "Trypsin-Like Proteinase Produced by Fusarium culmorum Grown on Grain Proteins." Journal of Agricultural and Food Chemistry, 50(10), 2002.

Sequence

Explore Compound Types